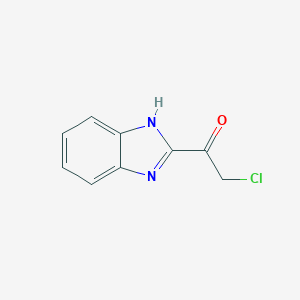

1-(1H-benzimidazol-2-yl)-2-chloroethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

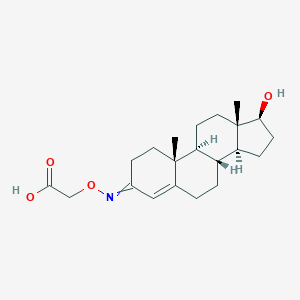

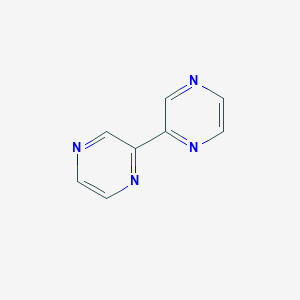

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .

Molecular Structure Analysis

Benzimidazole consists of a fused two-ring system, which includes a benzene ring and an imidazole ring . The presence of nitrogen in the five-membered imidazole ring is a key feature of benzimidazole .Chemical Reactions Analysis

Benzimidazole compounds can undergo a variety of chemical reactions, largely depending on their substitution patterns . They are known to exhibit anti-inflammatory effects by interacting with various receptors and proteins .Physical And Chemical Properties Analysis

Benzimidazole is a white crystal . The physical and chemical properties of benzimidazole derivatives can vary significantly depending on their substitution patterns .科学的研究の応用

Pharmaceutical Applications

Benzimidazole derivatives are known for their wide range of pharmaceutical applications. They exhibit properties that make them suitable as anticancers, antihypertensives, antivirals, antifungals, anti-HIVs, anti-convulsants , and anti-diabetics . Given these properties, “1-(1H-benzimidazol-2-yl)-2-chloroethanone” could potentially be used in the synthesis of new drugs with these biological activities.

Materials Chemistry

These derivatives play a significant role in materials chemistry due to their ability to form supramolecular assemblies with interesting properties. They can be used as adsorbent materials, thermostable polymers , and nanocontainers for small molecules .

Electronics and Technology

In the field of electronics, benzimidazole derivatives are utilized in chemosensing and fluorescence applications due to their unique optical properties. They could also be involved in the development of liquid crystals for electronic conduction .

Dyes and Pigments

The derivatives are important intermediates in the synthesis of dyes and pigments, offering a range of colors and stability required for industrial applications .

Agriculture

Benzimidazole compounds have been explored for their use in agriculture, possibly as pesticides or growth regulators , due to their bioactive nature .

Corrosion Science

These compounds are also used in corrosion science, where they may function as inhibitors or coatings to protect metals from corrosion .

Organic Synthesis Intermediates

They serve as intermediates in organic reactions, which could include catalysis or the synthesis of complex organic molecules .

Asymmetric Catalysis

Benzimidazole derivatives are employed as ligands in asymmetric catalysis, which is crucial for producing enantiomerically pure substances in pharmaceuticals .

作用機序

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets would depend on the particular activity being exhibited.

Mode of Action

Benzimidazole derivatives have been found to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This mechanism is particularly relevant to the anticancer activity of benzimidazole derivatives .

Biochemical Pathways

Benzimidazole derivatives have been found to induce oxidative stress in parasitic infections . They also have antioxidant properties, reacting with various free radicals through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .

Pharmacokinetics

It is known that after repeated administration, the detoxification and elimination of benzimidazole and its metabolites occur more rapidly in rats than in mice .

Result of Action

Benzimidazole derivatives have been found to have a broad-spectrum of pharmacological properties . For instance, they have shown anticancer activity against HEPG2 (human liver carcinoma cell line) and PC12 (pheochromocytoma of the rat adrenal medulla) cells .

Action Environment

It is known that benzimidazole derivatives have shown effectiveness in various environments, including in the treatment of parasitic infections .

Safety and Hazards

将来の方向性

Benzimidazole derivatives continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and designing and developing potential drugs to target inflammation-promoting enzymes .

特性

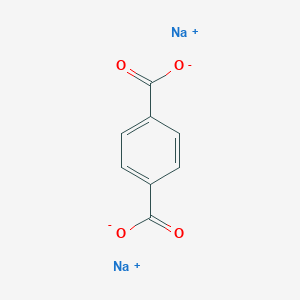

IUPAC Name |

1-(1H-benzimidazol-2-yl)-2-chloroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-5-8(13)9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDLRXMKBSHPAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-benzimidazol-2-yl)-2-chloroethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)

![bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate](/img/structure/B159271.png)

![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)